Carbanilide, 4,4'-diacetyl-, 4,4'-bis(amidinohydrazone), dimethanesulfonate
Overview
Description
NSC 109555 is an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2; IC50 = 200 nM in a cell-free kinase assay). It is selective for Chk2 over Chk1 and 16 kinases in a panel but does inhibit Brk, c-Met, IGFR, and LCK with IC50 values of 210, 6,000, 7,400, and 7,100 nM, respectively. NSC 109555 inhibits Chk2 autophosphorylation and phosphorylation of the Chk2 substrate histone H1 in vitro (IC50 = 240 nM). It inhibits the growth of, and induces autophagy in, L1210 leukemia cells in vitro. NSC 109555 (1,250 nM) potentiates gemcitabine-induced cytotoxicity in MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cells, as well as reduces gemcitabine-induced increases in Chk2 phosphorylation and enhances gemcitabine-induced production of reactive oxygen species (ROS) in MIA PaCa-2 cells.
NSC 109555
Scientific Research Applications
Antitumor and Antileukemic Activity
The dihydrochloride and dimethanesulfonate salts of 4,4′-diacetyl-diphenyl-urea-bis(guanylhydrazone) have shown potent antitumor action in mice and rats, exhibiting marked inhibition of tumor growth and prolongation of host survival in several cancer models, including leukemias and lymphomas. This indicates its potential as a potent antileukemic agent with activity against autochthonous mammary tumors (Mihich & Gelzer, 1968).
Catalytic Applications
Research on Group 4 metal complexes, including those derived from bis(carboxamide) ligands, highlights their application in catalysis, such as in hydroamination/cyclization of aminoalkenes. While the effectiveness of these complexes varies, their synthesis and structural characterization contribute to the development of novel catalytic methodologies (Gott et al., 2007).
Broad-Spectrum Reactivator
HLö 7 dimethanesulfonate is highlighted for its broad-spectrum reactivation capability against toxic organophosphorus compounds, showing superiority over other reactivators in certain applications. Its synthesis and efficacy underline its importance in developing antidotes for organophosphate poisoning (Eyer et al., 2005).
Antibacterial and Antifungal Properties
Compounds synthesized from the condensation reaction of 1,1′-diacetylferrocene with thiocarbohydrazide and carbohydrazide, when complexed with metal ions, exhibit significant antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, with enhanced efficacy upon complexation with metals (Chohan et al., 2004).
Polymer Synthesis and Characterization
Research into sulfide and sulfoxide-based poly(ether-amide)s explores the synthesis and characterization of novel polymers with potential applications in materials science. These studies contribute to the development of materials with specific thermal and solubility properties (Shockravi et al., 2006).
Antiproliferative and Nephrotoxicity Studies
Novel bis(thiosemicarbazones) and their platinum(II) complexes demonstrate significant antiproliferative activity against various cancer cell lines, with preliminary studies also exploring their nephrotoxicity. This research opens avenues for the development of new anticancer agents with improved efficacy and safety profiles (Matesanz et al., 2011).
Mechanism of Action
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is essential as it influences the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
DDUG diMS plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as Chk2, where it acts as a selective inhibitor with an IC50 of 310 nM . This interaction is reversible and competitive for ATP, displaying little or no activity against other related kinases, including Chk1, at concentrations up to 10 μM . The nature of these interactions suggests that DDUG diMS can modulate enzyme activity, potentially influencing various biochemical pathways.
Cellular Effects
The effects of DDUG diMS on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DDUG diMS has been reported to induce autophagy in human prostate cancer cells via the induction of the astrocyte-elevated gene-1 (AEG-1) and activation of AMPK signaling . This compound also affects apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress in gastrointestinal cancer cells . These cellular effects highlight the potential of DDUG diMS in modulating critical cellular processes.
Molecular Mechanism
The molecular mechanism of DDUG diMS involves several intricate processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. DDUG diMS has been shown to inhibit mitochondrial ATP synthase, leading to an alteration of the AMP/ATP ratio and activation of AMPK signaling in prostate cancer cells . This activation induces autophagy by increasing autophagic vacuoles and LC3B-I to LC3B-II conversion . Additionally, DDUG diMS induces phosphorylation of AMPK, ULK-1, and ACC, further elucidating its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DDUG diMS change over time. The stability and degradation of DDUG diMS, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. It has been observed that the compound maintains its stability over extended periods, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of DDUG diMS vary with different dosages in animal models. Studies have shown that at lower dosages, DDUG diMS exhibits therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects have been observed, indicating a threshold effect . These findings underscore the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of DDUG diMS.
Metabolic Pathways
DDUG diMS is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound has been shown to affect steroid biosynthesis, with significant differences in intensity between obese and normal cohorts . This interaction with metabolic pathways highlights the potential of DDUG diMS in modulating metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of DDUG diMS within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy . Understanding the transport mechanisms of DDUG diMS is crucial for optimizing its therapeutic potential and ensuring targeted delivery within the body.
Subcellular Localization
The subcellular localization of DDUG diMS plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes
properties
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11+,27-12+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDBGZUARNKHBV-XMDRLFCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N10O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15427-93-7 | |
Record name | NSC 109555 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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